Cleomiscosin A

Übersicht

Beschreibung

Synthesis Analysis

The total synthesis of Cleomiscosin A involves complex chemical processes. For instance, the synthesis of cleomiscosin C, a related compound, has been achieved through regioselective cycloaddition reactions, highlighting the intricate steps involved in the synthesis of these compounds (Kuboki et al., 2008). Another approach for this compound synthesis utilized keto-ester preparation from readily available materials, followed by specific reduction and hydrolysis steps (Tanaka, Kato, & Itô, 1985).

Molecular Structure Analysis

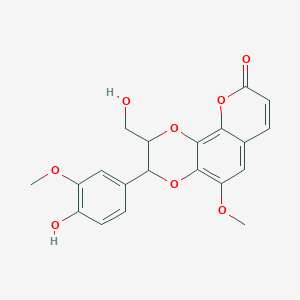

The molecular structure of this compound has been established through spectroscopic studies and chemical reactions. It features a unique coumarinolignoid framework that contributes to its biological activities (Arisawa et al., 1984). Spectroscopy plays a crucial role in elucidating the structure of this compound, demonstrating the compound's complex nature and the importance of advanced analytical techniques in natural product research (Begum, 2013).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, highlighting its reactivity and functional versatility. For example, novel derivatives of this compound have been synthesized using electrophilic substitution reactions, leading to compounds with potent anti-inflammatory activity (Sharma et al., 2010). These reactions not only expand the chemical diversity of this compound derivatives but also enhance their pharmacological profile.

Wissenschaftliche Forschungsanwendungen

Potenzieller Antagonist zu Thymus-Stromal-Lymphopoietin

Cleomiscosin A wurde als potenzieller Antagonist zu Thymus-Stromal-Lymphopoietin (TSLP) identifiziert, einem Protein, das eine entscheidende Rolle bei der Entwicklung entzündlicher allergischer Erkrankungen wie Asthma, atopische Dermatitis und allergische Rhinitis spielt . This compound zeigt entzündungshemmende Aktivität und hat eine gute Bindungsaffinität und Interaktion mit der TSLP-Rezeptor (TSLPR)-Bindungsstelle am TSLP gezeigt .

Entzündungshemmende Aktivität

Es wurde berichtet, dass this compound in mehreren In-vitro-, In-vivo- und In-silico-Studien entzündungshemmende Aktivität zeigt . Dies macht es zu einem potenziellen Kandidaten für die Behandlung verschiedener entzündlicher Erkrankungen.

Behandlung allergischer Erkrankungen

Aufgrund seines Potenzials, TSLP zu hemmen, wird this compound zur Behandlung allergischer Erkrankungen untersucht . Weitere experimentelle Validierung ist erforderlich, um seine Wirksamkeit zu bestätigen.

Hemmung der LDL-Oxidation

Es wurde festgestellt, dass this compound die Oxidation von Low-Density-Lipoprotein (LDL) hemmt, die entweder durch katalytische Kupferionen (Cu 2+) oder freie Radikale vermittelt wird . Diese Eigenschaft könnte es bei der Prävention von Arteriosklerose nützlich machen, einer Krankheit, bei der sich Plaque in den Arterien ansammelt.

Natürliche Quelle für Coumarinolignoide

This compound ist ein natürliches Coumarinolignoid, das aus der einjährigen Pflanze Cleome viscosa gewonnen wird . Dieses Kraut wird traditionell zur Behandlung verschiedener Krankheiten verwendet, was den potenziellen medizinischen Wert von this compound unterstreicht.

Gute pharmakokinetische Eigenschaften

Es wurde festgestellt, dass this compound über gute pharmakokinetische Eigenschaften verfügt und nicht karzinogen ist . Es erfüllt auch die Lipinski-Regel von fünf, eine Faustregel, um die Medikamenteneignung zu bewerten oder zu bestimmen, ob eine chemische Verbindung mit einer bestimmten pharmakologischen oder biologischen Aktivität Eigenschaften besitzt, die sie zu einem wahrscheinlichen oral aktiven Medikament beim Menschen machen würden .

Wirkmechanismus

Target of Action

Cleomiscosin A, a natural coumarinolignoid, has been found to primarily target TNF-alpha secretion in mouse peritoneal macrophages . TNF-alpha is a cell signaling protein (cytokine) involved in systemic inflammation and is one of the cytokines that make up the acute phase reaction. It is produced chiefly by activated macrophages, although it can be produced by many other cell types such as CD4+ lymphocytes, NK cells, neutrophils, mast cells, eosinophils, and neurons.

In addition, this compound has also been reported to inhibit the main protease of SARS-CoV-2 , and it has shown potential anti-inflammatory activities, especially against pro-inflammatory cytokines .

Mode of Action

This compound interacts with its targets by binding to specific residues on the active site of the targeted protein, leading to specific inhibition . For example, in the case of SARS-CoV-2, this compound could bind to Gln189, Glu166, Cys145, His41, and Met165 residues on the active site of the targeted protein .

Biochemical Pathways

It is known that this compound has an inhibitory effect on the secretion of tnf-alpha , a key regulator of inflammatory responses. Therefore, it can be inferred that this compound may affect the pathways related to inflammation and immune response.

Pharmacokinetics

This compound is reported to have good pharmacokinetic properties . It is soluble, non-carcinogenic, and passes Lipinski’s rule of five, which predicts good absorption or permeation . .

Result of Action

The primary result of this compound’s action is the inhibition of TNF-alpha secretion in mouse peritoneal macrophages . This leads to a reduction in inflammation, given the role of TNF-alpha as a pro-inflammatory cytokine. Furthermore, this compound has been found to dose-dependently inhibit LDL oxidation, which suggests that it could be beneficial in preventing LDL oxidation in atherosclerotic lesions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the solvent used, and its stability can be influenced by storage conditions . .

Eigenschaften

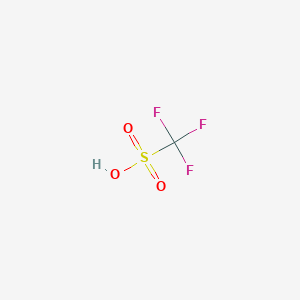

IUPAC Name |

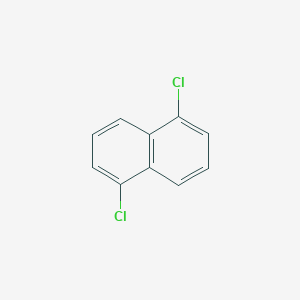

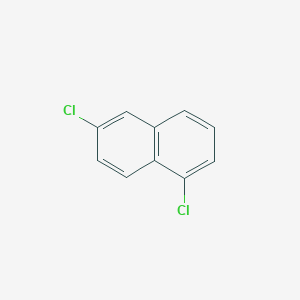

(2R,3R)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O8/c1-24-13-7-10(3-5-12(13)22)17-15(9-21)26-20-18-11(4-6-16(23)27-18)8-14(25-2)19(20)28-17/h3-8,15,17,21-22H,9H2,1-2H3/t15-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCBGWPJNUZMLCA-NVXWUHKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C(OC3=C4C(=CC(=C3O2)OC)C=CC(=O)O4)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@@H]2[C@H](OC3=C4C(=CC(=C3O2)OC)C=CC(=O)O4)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701317390 | |

| Record name | Cleomiscosin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76948-72-6 | |

| Record name | Cleomiscosin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76948-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cleomiscosin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Cleomiscosin A has been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated RAW264.7 macrophages. [] This suggests that this compound may exert its anti-inflammatory effects by suppressing the production of pro-inflammatory mediators like NO.

A: Studies have demonstrated that this compound can inhibit TNF-α secretion from mouse peritoneal macrophages. [] This suggests a potential role for this compound in modulating inflammatory responses by targeting TNF-α.

A: this compound, in combination with Cleomiscosin B and C, has demonstrated significant hepatoprotective effects against carbon tetrachloride (CCl4)-induced hepatotoxicity in rat models. [] These effects are attributed to the potential of these coumarinolignoids to protect liver cells from damage.

ANone: The molecular formula of this compound is C20H18O7, and its molecular weight is 370.36 g/mol.

A: The structure of this compound has been elucidated using various spectroscopic techniques, including UV, IR, 1D and 2D NMR, and mass spectrometry (MS), including EI-MS and HR-EI-MS. [, , , , , , ]

ANone: The provided research papers primarily focus on the isolation, structural characterization, and biological activity of this compound. Detailed studies on its material compatibility and stability under various conditions are not available in these papers.

ANone: The provided research papers do not indicate any catalytic properties associated with this compound. The focus is primarily on its isolation, identification, and biological activities.

A: Yes, this compound has been investigated using molecular docking studies to assess its potential as an inhibitor of SARS-CoV-2 main protease (Mpro). [, , ] These studies provide insights into the binding affinity and potential interactions of this compound with the target protein.

A: Research suggests that the presence of a specific structural feature in this compound contributes to its potent tyrosinase inhibition. [] This finding highlights the importance of structural elements in determining the biological activity of this compound and its potential analogs.

A: While specific SAR studies for all activities of this compound are limited in the provided research, the isolation of regioisomers like Cleomiscosin B and malloapelins A-C suggests that structural variations can influence biological activity. [, ] Further research focused on SAR would provide a more comprehensive understanding of how structural modifications impact this compound's properties.

ANone: The provided research papers primarily focus on the isolation, characterization, and biological activity of this compound. There is limited information available regarding specific formulation strategies to improve its stability or bioavailability. Further research is needed to explore potential formulation approaches.

ANone: The provided research papers primarily focus on the isolation, characterization, and biological activities of this compound. Detailed studies regarding its environmental impact, degradation, and potential ecotoxicological effects are not available in these papers.

ANone: The research papers primarily focus on in vitro studies and do not provide comprehensive data on the ADME of this compound. Further investigations are required to understand its pharmacokinetic profile.

A: Researchers have employed LPS-stimulated RAW264.7 macrophages to investigate the anti-inflammatory properties of this compound in vitro. [, ] This cell line serves as a valuable model for studying inflammatory responses and the effects of potential anti-inflammatory agents.

A: this compound, along with Cleomiscosin B and C, has been studied in a CCl4-induced hepatotoxicity rat model to evaluate its hepatoprotective potential. [] This model is widely used to assess the ability of compounds to protect the liver from damage.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.